molecular formula C24H26BN5O4S B12383081 VCP/p97 inhibitor-1

VCP/p97 inhibitor-1

Cat. No.: B12383081
M. Wt: 491.4 g/mol
InChI Key: FOBHQTSQEGGBNP-UHFFFAOYSA-N
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Description

Valosin-containing protein (VCP/p97) is an AAA+ ATPase critical for protein homeostasis, DNA repair, and the ubiquitin-proteasome system (UPS). Inhibition of VCP/p97 disrupts proteostasis, leading to cancer cell death, making it a promising therapeutic target. "VCP/p97 inhibitor-1" refers to a class of compounds targeting ATPase activity or cofactor interactions. For this analysis, CB-5083, a leading clinical-stage inhibitor, serves as the archetype due to its well-characterized profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VCP/p97 inhibitor-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly used reagents include triazole derivatives, which have been shown to bind effectively to the VCP/p97 protein .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy helps in characterizing the final product .

Chemical Reactions Analysis

Types of Reactions: VCP/p97 inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often characterized using techniques like mass spectrometry and NMR spectroscopy .

Scientific Research Applications

Case Studies and Research Findings

  • CB-5083 : This orally bioavailable inhibitor has shown significant anti-tumor activity across various cancer models. In vitro studies indicated that CB-5083 treatment led to the retention of ERAD substrates and induction of apoptosis in tumor cells. In vivo studies using xenograft models demonstrated its efficacy against solid tumors and hematological malignancies .
  • CB-5339 : Another p97 inhibitor that has been evaluated for its efficacy alone and in combination therapies. It has demonstrated preferential lethality against cancer cells compared to normal cells, making it a potential candidate for clinical trials targeting multiple myeloma and other malignancies .
  • Novel Compounds : Recent studies have synthesized new analogs of known p97 inhibitors, such as DBeQ. These compounds exhibited higher potency and reduced toxicity compared to existing inhibitors. For instance, compounds 6 and 7 showed promising results in inhibiting tumor growth while maintaining low cytotoxicity against normal cells .

Clinical Implications

The development of VCP/p97 inhibitors has significant implications for clinical applications:

  • Targeted Cancer Therapy : The selective toxicity of these inhibitors towards cancer cells presents an opportunity for targeted therapies that minimize damage to normal tissues .
  • Combination Therapies : Combining VCP/p97 inhibitors with other treatments may enhance therapeutic efficacy by overcoming resistance mechanisms commonly seen in cancer therapy .
  • Potential Side Effects : Clinical trials have indicated some adverse effects associated with p97 inhibition, such as vision loss linked to off-target effects. This highlights the need for ongoing research to optimize these compounds for safety and effectiveness .

Summary Table of Key Findings

CompoundMechanism of ActionEfficacyNotable Findings
CB-5083Inhibits VCP/p97 ATPase activityEffective against multiple cancersInduces apoptosis; retains ERAD substrates
CB-5339Targets protein homeostasisPreferentially lethal to cancer cellsEffective alone and in combinations
Novel CompoundsHigher potency than existing inhibitorsReduced toxicityLow cytotoxicity; significant tumor growth inhibition

Mechanism of Action

Comparison with Similar Compounds

Key Features of CB-5083:

  • Structure : Pyrimidine-based core with a boron-containing substituent, designed for ATP-binding site competition in the D2 domain .
  • Mechanism : Reversible, ATP-competitive inhibition (IC₅₀ = 36.4–54.7 nM in enzymatic assays) .
  • Cellular Effects: Induces endoplasmic reticulum (ER) stress, polyubiquitinated protein accumulation, and apoptosis in multiple myeloma (MM) and non-small cell lung cancer (NSCLC) cells (IC₅₀ = 0.86–2.80 μM) .
  • Clinical Status : Advanced to Phase I trials but discontinued due to dose-limiting toxicity (gastrointestinal, ocular) .

Comparison with Similar VCP/p97 Inhibitors

Table 1: Key Inhibitors and Their Properties

Compound Mechanism ATPase IC₅₀ (μM) Cell IC₅₀ (μM) Selectivity/Notes Clinical Status
CB-5083 ATP-competitive (D2) 0.036–0.054 0.86–2.80 High specificity; toxicity in trials Phase I (halted)
DBeQ ATP-competitive (D2) 6.99 2–5 Moderate potency; synergizes with bortezomib Preclinical
OSSL_325096 ATP-competitive (D2) 10.25 0.1–0.8 Lower cell IC₅₀ suggests off-target effects Preclinical (in vivo efficacy)
NMS-873 Allosteric (D1-D2 linker) 0.03 0.2–1.0 Irreversible; cofactor-independent Preclinical (bioavailability issues)
Eeyarestatin I DUB inhibition N/A 1–5 Blocks p97-associated deubiquitinases Preclinical
ML240/ML241 ATP-competitive (D2) 0.1–0.3 0.5–2.0 Reduced potency with p47 cofactor Preclinical

Structural and Mechanistic Differences

  • ATP-Competitive Inhibitors (CB-5083, DBeQ, OSSL325096) :
    • Bind the D2 domain ATP-binding pocket, blocking hydrolysis .
    • CB-5083 incorporates a boronic acid group for enhanced binding , while OSSL325096 achieves lower cell IC₅₀ (0.1–0.8 μM) despite weaker enzymatic inhibition (10.25 μM), implying additional cytotoxic mechanisms .
  • Allosteric Inhibitors (NMS-873) :
    • Target the D1-D2 linker, disrupting inter-domain communication and hexamer stability .
    • Retain activity against p97-p37 and p97-Npl4-Ufd1 complexes, unlike ML240/ML241 .

Efficacy and Selectivity Challenges

  • Cofactor Dependency : ML240/ML241 lose efficacy when p97 complexes with p47, highlighting the need for cofactor-specific inhibitors .
  • Off-Target Effects: OSSL_325096’s 100-fold lower cell IC₅₀ compared to enzymatic activity suggests non-p97 targets .
  • Toxicity : CB-5083’s toxicity correlates with systemic VCP/p97 inhibition, essential for neuronal and muscular functions . NMS-873’s poor bioavailability limits in vivo utility .

Preclinical and Clinical Insights

  • OSSL_325096: Reduces myeloma xenograft growth in mice with reversible weight loss, suggesting manageable toxicity .
  • DBeQ : Synergizes with proteasome inhibitors (e.g., bortezomib) in MM cells, enhancing apoptosis .
  • Eeyarestatin I : Accumulates polyubiquitinated proteins without blocking proteasome function, offering a complementary mechanism .

Biological Activity

VCP/p97 (valosin-containing protein) is a critical AAA+ ATPase involved in various cellular processes, including protein degradation, autophagy, and apoptosis. The inhibition of VCP/p97 has emerged as a promising therapeutic strategy, particularly in cancer treatment. This article focuses on the biological activity of VCP/p97 inhibitors, specifically the compound "VCP/p97 inhibitor-1," also known as CB-5083, and its implications in various biological contexts.

VCP/p97 plays a vital role in maintaining proteostasis by facilitating the degradation of ubiquitinated proteins through the ubiquitin-proteasome system (UPS). It uses ATP hydrolysis to unfold and extract substrates from complexes for proteasomal degradation. Inhibition of VCP/p97 leads to the accumulation of misfolded proteins, inducing cellular stress responses such as apoptosis and autophagy impairment .

Efficacy in Cancer Treatment

Recent studies have demonstrated that targeting VCP/p97 selectively induces cell death in cancer cells while sparing normal cells. For instance, CB-5083 was shown to induce apoptosis and antitumor activity in multiple myeloma models and other cancers . The compound has been effective against high-risk acute myeloid leukemia (AML), especially those with TP53 mutations .

Case Study: Multiple Myeloma

A study involving multiple myeloma cells revealed that CB-5083 treatment led to:

  • Inhibition of ATPase activity : The compound demonstrated an IC50 value comparable to other known inhibitors, indicating strong inhibitory effects on VCP/p97 function.
  • Induction of ER stress : Treatment resulted in increased levels of C/EBP homologous protein (CHOP) and polyubiquitinated proteins, confirming the activation of stress pathways .

Impact on Autophagy and Apoptosis

Inhibition of VCP/p97 has significant implications for autophagy. Research indicates that VCP is essential for autophagosome maturation. In Sertoli cells, inhibition led to impaired autophagy and increased apoptosis, highlighting its critical role in cell survival . Furthermore, studies have shown that inhibiting VCP/p97 can induce paraptosis—a non-apoptotic form of cell death characterized by organelle dilation—specifically in breast cancer cells .

In Vivo Studies

In vivo experiments using xenograft models have illustrated the potential of CB-5083 as an effective anticancer agent. For example:

  • Tumor Growth Inhibition : Mice treated with CB-5083 showed significant reduction in tumor volume without adverse effects on body weight, suggesting a favorable safety profile .
  • Histological Analysis : Examination of tumor tissues revealed severe vacuolation following treatment, indicating disruption of cellular homeostasis due to VCP/p97 inhibition .

Comparative Efficacy of VCP/p97 Inhibitors

The following table summarizes the biological activity and efficacy of various VCP/p97 inhibitors:

Compound Target IC50 (µM) Mechanism Cancer Type
CB-5083p97/VCP0.5 - 2Induces ER stress and apoptosisMultiple Myeloma
DBeQp97/VCP1 - 2Induces apoptosis via ER-associated stressVarious Cancer Types
OSSL_325096p97/VCP10.25ATP-competitive inhibitionMultiple Myeloma

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine the IC₅₀ of VCP/p97 inhibitor-1 in cellular models?

  • Methodology : Cell viability assays using cancer cell lines (e.g., A549 lung carcinoma and RPMI8226 myeloma cells) are performed with 3-fold serial dilutions of the inhibitor (highest concentration at 10 μM) and 72-hour incubation periods. Dose-response curves are generated to calculate IC₅₀ values, which reflect anti-proliferative effects (e.g., 2.9 μM in A549 and 0.86 μM in RPMI8226 cells) . Parallel ATPase activity assays using recombinant VCP/p97 (IC₅₀ = 54.7 nM) validate target engagement . Controls include untreated cells and ATPase-negative mutants to confirm specificity.

Q. How does this compound disrupt protein homeostasis in the ubiquitin-proteasome system (UPS)?

  • Mechanism : VCP/p97 is an AAA+ ATPase critical for segregating ubiquitinated substrates from complexes or membranes. Inhibitor-1 blocks ATP hydrolysis, preventing substrate extraction and causing accumulation of polyubiquitinated proteins. This disrupts UPS-mediated degradation, leading to proteotoxic stress and apoptosis . Key readouts include immunoblotting for ubiquitinated proteins and monitoring autophagic flux .

Q. What cellular models are appropriate for studying VCP/p97 inhibition in cancer research?

  • Models : NSCLC cell lines (e.g., H1299) with VCP overexpression are ideal for evaluating proliferation, migration, and apoptosis via siRNA/shRNA knockdown or small-molecule inhibitors (e.g., Eeyarestatin I). Xenograft murine models (athymic nude mice) are used to assess tumorigenicity reduction post-inhibition . Flow cytometry for cell cycle arrest (G0/G1 phase) and qPCR for p53/NF-κB levels are critical .

Advanced Research Questions

Q. How can contradictory findings on VCP/p97’s role in DNA damage response be resolved?

  • Context-dependent analysis :

  • Pro-repair role : VCP/p97 facilitates 53BP1 recruitment to DNA damage sites by clearing obstructing proteins, enabling repair (e.g., via homologous recombination) .
  • Anti-repair role : Inhibiting VCP/p97 impairs UV-induced RNA polymerase II (RNAPII) degradation, leading to transcription-replication collisions and genomic instability .
  • Resolution : Experimental variables (cell type, damage inducer, inhibitor timing) must be controlled. For example, RNAPII degradation assays (UV irradiation) versus 53BP1 recruitment (ionizing radiation) may yield divergent outcomes .

Q. What strategies optimize this compound delivery and efficacy in in vivo models?

  • Approach :

  • Dosage : Titrate inhibitor concentrations to balance target inhibition (e.g., IC₅₀ in plasma) with toxicity.
  • Combination therapy : Pair with proteasome inhibitors (e.g., bortezomib) to amplify proteotoxic stress .
  • Biomarkers : Monitor serum ubiquitinated proteins and tumor VCP/p97 expression via immunohistochemistry .
  • Model selection : Use immunocompromised mice (e.g., athymic nude) for xenografts or transgenic models with VCP mutations (e.g., MSP1-linked mutants) .

Q. How does this compound affect non-canonical pathways, such as viral neutralization or prion protein aggregation?

  • Viral neutralization : VCP/p97 collaborates with TRIM21 to degrade viral capsids via proteasomal degradation. Inhibitor-1 blocks this process, reducing neutralization efficiency (e.g., in adenovirus-infected cells) .
  • Prion aggregation : VCP/p97 acts as a holdase to prevent cytosolic PrP-GFP aggregation. Inhibitor-1 (e.g., NMS-873) disrupts this interaction, inducing PK-resistant aggregates . Assays include limited proteolysis and subcellular fractionation .

Q. Data Contradiction and Mechanistic Complexity

Q. Why do some studies report VCP/p97 inhibition inducing apoptosis, while others observe autophagy-dependent survival?

  • Key factors :

  • Cell type : Apoptosis dominates in NSCLC and myeloma cells due to p53/NF-κB dysregulation , whereas autophagy prevails in cells with intact stress-response pathways (e.g., fibroblasts) .
  • Inhibitor specificity : Allosteric inhibitors (e.g., NMS-873) may spare non-canonical VCP/p97 functions, unlike ATP-competitive inhibitors .
  • Experimental readouts : Use tandem LC3-II/p62 immunoblotting and caspase-3 activation assays to distinguish pathways .

Q. How does ATP binding to VCP/p97’s D1 domain influence adaptor recruitment and substrate processing?

  • Mechanism : ATP binding to the D1 domain stabilizes the N-domain in an “open” conformation, promoting Ufd1/Npl4 binding for ER-associated degradation (ERAD). In ATP-depleted conditions, p47 adaptor binding dominates, altering substrate specificity (e.g., favoring autophagosome maturation over ERAD) .
  • Methodology : Surface plasmon resonance (SPR) with immobilized p97/VCP and ATP titration reveals affinity shifts (e.g., Ufd1/Npl4 affinity increases from 400 nM to 100 nM with ATP) .

Q. Methodological Considerations

Q. What controls are essential when studying this compound in protein interaction assays?

  • Controls :

  • ATPase-negative mutants : Confirm inhibitor effects are ATP-dependent.
  • Ubiquitination status : Use HA-tagged ubiquitin and proteasome inhibitors (e.g., MG132) to distinguish substrate stabilization from extraction defects .
  • Co-immunoprecipitation (Co-IP) : Include non-specific IgG and siRNA-rescued cells to validate interactions (e.g., RNAPII-VCP/p97 binding post-UV) .

Q. How can researchers address off-target effects of VCP/p97 inhibitors in mechanistic studies?

  • Strategies :
  • Proteomic profiling : Compare ubiquitome/phosphoproteome changes in inhibitor-treated vs. VCP/p97-knockdown cells .
  • Mutant rescue : Express inhibitor-resistant VCP/p97 mutants (e.g., EQ mutants) to confirm on-target effects .
  • Dual inhibitors : Use tool compounds (e.g., CB-5083 vs. NMS-873) to dissect ATPase-dependent vs. -independent pathways .

Properties

Molecular Formula

C24H26BN5O4S

Molecular Weight

491.4 g/mol

IUPAC Name

[3-[[[2-[4-(methanesulfonamido)-2-methylindol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28)

InChI Key

FOBHQTSQEGGBNP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O

Origin of Product

United States

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